N,N'-Diethylsulfamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(ethylsulfamoyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-3-5-9(7,8)6-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYHTXXMUPZRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276980 | |
| Record name | N-(ethylsulfamoyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6104-21-8 | |
| Record name | N,N'-DIETHYLSULFAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(ethylsulfamoyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Diethylsulfamide and Its Analogs
Laboratory-Scale Synthetic Routes
The synthesis of N,N'-Diethylsulfamide and its analogs on a laboratory scale can be achieved through several established methods. These routes offer flexibility in terms of starting materials and reaction conditions, allowing for the preparation of a diverse range of sulfamides.
Reactions of Amines with Sulfuryl Chloride.orgsyn.org
A primary and widely utilized method for the synthesis of N,N'-dialkylsulfamides involves the reaction of a primary amine with sulfuryl chloride. orgsyn.orgnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction. mdpi.comatamanchemicals.com
The synthesis of this compound can be effectively achieved by reacting ethylamine (B1201723) with sulfuryl chloride in the presence of pyridine (B92270). In this reaction, pyridine acts as a base, sequestering the HCl produced. orgsyn.org The stoichiometry of the reactants is crucial; typically, an excess of the amine and pyridine relative to sulfuryl chloride is used to drive the reaction to completion and to manage the reaction's exothermicity. orgsyn.org The use of pyridine is particularly beneficial in reactions involving less sterically hindered amines. orgsyn.org
A typical procedure involves charging a reaction vessel with petroleum ether, ethylamine, and pyridine. orgsyn.org A solution of sulfuryl chloride is then added dropwise to the stirred mixture. orgsyn.org The reaction is highly exothermic and requires careful temperature control. orgsyn.org
Maintaining a low temperature is critical for the successful synthesis of this compound via the sulfuryl chloride route. orgsyn.org The reaction is typically conducted at temperatures between -30°C and -15°C, often using a dry ice/acetone bath for cooling. orgsyn.org This temperature control is essential to minimize the formation of side products and to ensure the selective formation of the desired this compound. orgsyn.orgrsc.org In some synthetic approaches for related sulfonamides, precise temperature control is also highlighted as a key factor in achieving high yields and selectivity. acs.org
Synthesis from Ethylsulfamoyl Chloride and Amines
An alternative route to N,N'-disubstituted sulfamides involves the reaction of a sulfamoyl chloride with an amine. While direct synthesis from sulfuryl chloride and two equivalents of an amine is common, the use of an intermediate sulfamoyl chloride, such as ethylsulfamoyl chloride, allows for the synthesis of unsymmetrical sulfamides. This method provides a stepwise approach to constructing the sulfamide (B24259) core.
Preparation of N,N'-Dialkylsulfamides with Larger Alkyl Groups.orgsyn.org
For the synthesis of N,N'-dialkylsulfamides bearing larger alkyl groups (from C3 to C6), a modified procedure is often preferred. orgsyn.org This involves the dropwise addition of a solution of pyridine in chloroform (B151607) to a cooled mixture of sulfuryl chloride in chloroform. orgsyn.org Subsequently, a solution of the corresponding alkylamine in chloroform is added while maintaining a low temperature (typically -5°C to 0°C). orgsyn.org This method has been successfully applied to synthesize various N,N'-dialkylsulfamides with bulkier substituents. orgsyn.org In some cases, particularly with sterically hindered amines, using an excess of the primary alkylamine itself can replace pyridine as the base. orgsyn.org For instance, a good yield of N,N'-dicyclohexylsulfamide was obtained using this variation. orgsyn.org
Table 1: Synthesis of N,N'-Dialkylsulfamides with Varying Alkyl Groups orgsyn.org
| Alkyl Group (R) | Sulfamide Product | Yield (%) |
| Methyl | N,N'-Dimethylsulfamide | 57 |
| Ethyl | This compound | 54 (purified) |
| Propyl | N,N'-Dipropylsulfamide | 75 |
| Isopropyl | N,N'-Diisopropylsulfamide | 70 |
| Butyl | N,N'-Dibutylsulfamide | 80 |
| Cyclohexyl | N,N'-Dicyclohexylsulfamide | 78 |
This table is based on data from Organic Syntheses, Coll. Vol. 5, p.43 (1973); Vol. 48, p.8 (1968), and illustrates the versatility of the sulfuryl chloride method for preparing a range of N,N'-dialkylsulfamides.
Multi-Step Synthetic Strategies for Complex Derivatives.rsc.orgutdallas.edu
The synthesis of more complex sulfamide derivatives often necessitates multi-step synthetic strategies. rsc.orgutdallas.edu These strategies may involve the introduction of functional groups onto the alkyl chains or the aromatic rings of the starting materials prior to the sulfamide formation. For instance, the synthesis of sulfonamide derivatives with fused heterocyclic ring systems can involve a four-step process. rsc.org This can include the initial formation of a sulfonamide, followed by reactions to build the heterocyclic framework. rsc.org Such multi-step approaches allow for the creation of structurally diverse and complex molecules with tailored properties. nih.gov
Industrial Production Methodologies of this compound
While specific industrial-scale production data for this compound is not extensively detailed in public literature, the manufacturing processes for analogous compounds, such as N,N'-dimethylsulfamide, provide insight into potential industrial methodologies. Scaling laboratory syntheses to industrial production presents challenges like managing reaction heat and the accumulation of byproducts.
Continuous-flow reactors are a key technology to address these issues. By maintaining precise temperature control and minimizing residence time, these systems can achieve consistent and efficient production. Pilot-scale studies for N,N'-dimethylsulfamide have demonstrated that continuous systems can achieve yields between 70–75% with a throughput of 5–10 kg per day. This approach suggests a viable pathway for the large-scale industrial production of this compound.
Another potential industrial route involves the hydrolysis of N,N-diethylsulfamoyl fluoride (B91410). This precursor can be synthesized on a large scale through the reaction of diethylamine (B46881) with sulfuryl fluoride (SO₂F₂) in an inert solvent. The subsequent hydrolysis of the resulting N,N-diethylsulfamoyl fluoride yields this compound.
| Methodology | Key Features | Reported Yield (for Analogs) | Potential Throughput (for Analogs) |
|---|---|---|---|
| Continuous-Flow Reaction | Precise temperature control, reduced residence time, minimizes byproducts. | 70-75% | 5-10 kg/day |
| Two-Step Synthesis via Sulfamoyl Fluoride | Involves synthesis of N,N-diethylsulfamoyl fluoride from diethylamine and SO₂F₂, followed by hydrolysis. | High yields may be achievable with process optimization. | Dependent on reactor scale and efficiency. |
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound is crucial for applications in materials science and medicinal chemistry. Various methods have been developed to create a diverse range of N-substituted sulfamides and related polymers.
A general and widely used method for synthesizing N-substituted sulfamides involves the reaction of dialkylsulfamyl chlorides with various amines. datapdf.com This reaction is versatile, accommodating ammonia (B1221849) as well as aliphatic, aromatic, and heterocyclic amines to produce a range of sulfamide derivatives. datapdf.comresearchgate.net The reaction proceeds via a nucleophilic attack mechanism where the amine displaces the chloride ion from the sulfamoyl chloride.
The products can be categorized into three main types, depending on the nature of the amine used:
R₂NSO₂NH₂ (from ammonia)
R₂NSO₂NHR' (from primary amines)
R₂NSO₂NR'₂ (from secondary amines)
These synthesized compounds are typically characterized by their melting or boiling points, refractive indices, and infrared spectra, which show two strong absorption bands in the 1140-1145 cm⁻¹ and 1320-1350 cm⁻¹ regions, corresponding to the S-O vibrations of the sulfonyl group. researchgate.net
| Reactant 1 | Reactant 2 | General Product Structure | Significance |
|---|---|---|---|
| Dialkylsulfamyl Chloride (R₂NSO₂Cl) | Ammonia (NH₃) | R₂NSO₂NH₂ | Forms primary sulfamides. |
| Dialkylsulfamyl Chloride (R₂NSO₂Cl) | Primary Amine (R'NH₂) | R₂NSO₂NHR' | Forms unsymmetrically substituted sulfamides. |
| Dialkylsulfamyl Chloride (R₂NSO₂Cl) | Secondary Amine (R'₂NH) | R₂NSO₂NR'₂ | Forms fully substituted sulfamides. |
The preparation of N-chlorothio-sulfonamides is a specialized synthetic route for creating reactive intermediates used in further chemical modifications, particularly in the rubber industry. google.compatentcut.com One patented method describes the synthesis of N-chlorothio-sulfonamides from an N,N'-dithiobis(sulfonamide). google.com A key feature of this process is the use of the desired N-chlorothio-sulfonamide end product as the solvent for the reaction, which can streamline the synthesis and purification steps. google.comepo.org These compounds are valuable for their ability to modify polymers. google.com
Polysulfamides, which are analogs of polyureas where a sulfonyl group (–SO₂–) replaces the carbonyl group, represent an intriguing class of polymers. acs.orgnih.gov A robust and efficient method for their synthesis is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rsc.orgscispace.com This polymerization technique has enabled the synthesis of a variety of polysulfamides that were previously difficult to access. acs.orgnih.gov
The process often involves the step-growth polymerization of monomers. One approach is the A₂B₂ process, which couples bis(sulfamoyl fluoride) monomers with bis(amines) in the presence of an organic base. nih.gov However, aryl bis(sulfamoyl fluoride) monomers can be unstable. nih.govresearchgate.net To overcome this, an alternative strategy using AB-type monomers, which contain both the sulfamoyl fluoride and the amine functionality in a single molecule, has been developed. acs.orgnih.gov
The resulting polysulfamides exhibit high thermal stability, with decomposition temperatures typically ranging from 188 to 270 °C. acs.org The glass-transition temperatures of these polymers can be tuned by altering the structure of the monomer backbone, allowing for the creation of materials with varied properties. rsc.orgscispace.com Furthermore, studies have shown that aromatic polysulfamides can be chemically recycled back to their monomeric building blocks through hydrolysis, highlighting their potential for sustainable applications. nih.govrsc.org
| Polymerization Method | Monomer Types | Key Advantages | Polymer Properties |
|---|---|---|---|
| A₂B₂ SuFEx Polymerization | Bis(sulfamoyl fluorides) + Bis(amines) | Allows for synthesis of various polysulfamides. nih.gov | High thermal stability (Td: 188-270 °C) acs.org, tunable glass-transition temperatures rsc.orgscispace.com, potential for chemical recycling. nih.govrsc.org |
| AB-Type SuFEx Polymerization | Monomers with both sulfamoyl fluoride and amine groups. | Circumvents instability of certain A₂ monomers. nih.gov |
Reaction Mechanisms and Chemical Reactivity of N,n Diethylsulfamide
Transformation Pathways and Mechanistic Studies
The chemical behavior of N,N'-Diethylsulfamide has been explored in several contexts, revealing pathways to valuable chemical compounds like azoalkanes and N,N'-dialkylhydrazines. Mechanistic studies have also shed light on the hydrolysis of related sulfamide (B24259) intermediates.
This compound is a key precursor in the synthesis of azoalkanes, such as azoethane (B3057528). The transformation involves a multi-step process initiated by the treatment of this compound with sodium hypochlorite (B82951) in an alkaline solution. orgsyn.org
The reaction proceeds as follows:
Deprotonation: In a basic medium (e.g., aqueous sodium hydroxide), the acidic N-H protons of this compound are removed.
Chlorination: The resulting anion reacts with sodium hypochlorite (NaOCl), a source of electrophilic chlorine, to form an N-chloro derivative. This step is repeated on the second nitrogen atom.
A typical laboratory procedure involves dissolving this compound in an aqueous solution of sodium hydroxide (B78521), followed by the dropwise addition of aqueous sodium hypochlorite. orgsyn.org After this oxidative chlorination, the mixture is acidified to facilitate the elimination and formation of the final azoethane product. orgsyn.org This method is also applicable for preparing other azoalkanes with various alkyl, cycloalkyl, or aromatic substituents. orgsyn.org
Table 1: Synthesis of Azoethane from this compound orgsyn.org
| Reactant | Reagent | Solvent/Conditions | Product |
| This compound | 1. Sodium hydroxide (2 M, aq) | 1. Warming to dissolve, then cooling in water bath | Azoethane |
| 2. Sodium hypochlorite (1.4 M, aq) | 2. Stirring at room temperature | ||
| 3. Hydrochloric acid (6 M) | 3. Stirring at 60°C |
The synthetic pathway leading to azoalkanes can be modified to yield N,N'-dialkylhydrazines. This is achieved by carefully controlling the stoichiometry of the oxidizing agent, sodium hypochlorite. orgsyn.org
When only one equivalent of sodium hypochlorite is used, the reaction is halted at an intermediate stage before the formation of the azo compound. Instead of undergoing a second oxidation, the intermediate is worked up to produce the corresponding N,N'-dialkylhydrazine. This method provides a convenient route to these valuable building blocks, with reported yields ranging from 60% to 95%. orgsyn.org The procedure underscores the role of this compound as a branch-point intermediate from which different product classes can be accessed by modifying reaction conditions. orgsyn.org
The hydrolysis of sulfamides, which involves the cleavage of the sulfur-nitrogen (S-N) bond, is a fundamental reaction. Studies on related sulfonamides provide insight into the likely mechanisms. The process can be catalyzed by acid or base.
Under acidic conditions, hydrolysis can occur following the protonation of a nitrogen atom, which makes the sulfonyl sulfur more electrophilic and susceptible to nucleophilic attack by water. researchgate.net For some cyclic sulfonamides (β-sultams), the acid-catalyzed mechanism may involve a unimolecular ring-opening to generate a sulfonylium ion intermediate. researchgate.net
Alkaline hydrolysis, on the other hand, typically proceeds through a nucleophilic attack of a hydroxide ion on the sulfur atom. researchgate.net For certain strained cyclic sulfonamides, evidence suggests a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). researchgate.net The stability and breakdown of this intermediate often determine the reaction's rate. In some cases, a second-order dependence on hydroxide concentration is observed, indicating a more complex mechanism. researchgate.net
Recent research has also demonstrated that ceria nanostructures can catalyze the hydrolytic cleavage of the S–N bond in sulfonamide antibiotics under ambient conditions, producing sulfanilic acid and the corresponding amine fragment. acs.org This indicates that hydrolysis is a key degradation pathway for this class of compounds. acs.org
Role as a Synthetic Reagent and Intermediate
This compound's chemical structure makes it a valuable intermediate in the synthesis of other molecules, from simple reagents to more complex structures.
The primary documented application of this compound in organic synthesis is its role as a precursor to azoalkanes and N,N'-dialkylhydrazines. orgsyn.org Azoalkanes are well-known as sources of free radicals, which are used to initiate radical reactions such as polymerizations. orgsyn.org N,N'-dialkylhydrazines are important intermediates in the synthesis of a wide variety of nitrogen-containing compounds and heterocyclic systems. researchgate.netnih.gov
The synthesis of this compound itself is straightforward, typically involving the reaction of ethylamine (B1201723) with sulfuryl chloride in the presence of a base like pyridine (B92270). orgsyn.org The crude product is often pure enough for subsequent transformations, making it a convenient starting material. orgsyn.org
While direct applications of this compound in the synthesis of highly complex natural products are not extensively documented, its role as a precursor to key building blocks is significant. The N,N'-dialkylhydrazines and azoalkanes derived from it are versatile reagents. Hydrazine derivatives, for instance, are fundamental in constructing nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org
The ability to generate both azo compounds (for radical chemistry) and substituted hydrazines (for nucleophilic chemistry and heterocycle synthesis) from a single, easily prepared precursor highlights the utility of this compound in divergent synthetic strategies. orgsyn.org
Kinetic and Thermodynamic Aspects of this compound Reactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the stability, reactivity, and transformation pathways of chemical compounds. For this compound, understanding these aspects is crucial for predicting its behavior under various conditions, including storage, synthesis, and potential applications. This section delves into the kinetic and thermodynamic parameters that govern the reactions of this compound, with a specific focus on its decomposition.
While specific kinetic studies on the decomposition of this compound are not extensively detailed in publicly available literature, the thermal behavior of structurally related sulfamide derivatives offers significant insights into its likely decomposition pathways and kinetics. The thermal decomposition of sulfamides is often a complex process that occurs in multiple steps. researchgate.netakjournals.com Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly employed to investigate the thermal stability and decomposition kinetics of these compounds. researchgate.netakjournals.comakjournals.com
Kinetic analysis of thermal decomposition data allows for the determination of key parameters, including the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)), which collectively describe the kinetics of the process. researchgate.net
Research on various sulfamide derivatives reveals that the decomposition process often begins before the melting point of the substance. akjournals.com For instance, the thermolysis of N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide has been shown to proceed via a pathway similar to that of N,N-dialkyl carbamates, yielding gaseous byproducts like carbon dioxide and 2-methylpropene. conicet.gov.ar The decomposition of the parent benzylsulfamide (B89561) was observed to start at 140 °C. conicet.gov.ar
Studies on ureido-sulfonamide derivatives have demonstrated that their decomposition occurs in several distinct steps. akjournals.com The final decomposition step for some of these compounds corresponds to the burning of H2N–S–C6H4–C6H4–S–NH2. akjournals.com Similarly, the thermal decomposition of thioureido-sulfonamide derivatives also proceeds through multiple stages. researchgate.net
The activation energies for the decomposition of various sulfamide derivatives have been calculated using methods such as the Coats-Redfern, Flynn-Wall-Ozawa, and Kissinger methods. tubitak.gov.trresearchgate.netbuketov.edu.kz These values, along with the reaction order, provide a quantitative measure of the energy barrier and the molecularity of the decomposition reaction.
The following table summarizes findings from the thermal analysis of various sulfamide derivatives, offering a comparative look at their decomposition characteristics.
Table 1: Thermal Decomposition Data for Selected Sulfamide Derivatives
| Compound/Derivative Class | Method of Analysis | Key Findings | Reference |
|---|---|---|---|
| Thioureido-Sulfonamide Derivatives | TG and DTA | Decompose in multiple steps. The final step involves the burning of H2N–S–C6H4–C6H4–S–NH2. | researchgate.net |
| Ureido-Sulfonamide Derivatives | TG and DTA | Multi-step decomposition. Decomposition can start before melting. | akjournals.com |
| N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide | TGA | Decomposes at 100 °C. | conicet.gov.ar |
| Benzylsulfamide | TGA | Decomposition starts at 140 °C. | conicet.gov.ar |
| Acid Derivatives of Sulfonamides | Thermal Analysis | Provides information on thermostabilities and decomposition processes. | akjournals.com |
| 4-aminobenzene-sulphon-acetamide ammonium (B1175870) salt | Heating | Decomposes at 156 °C. | google.com |
| 4-aminobenzene-sulphon-acetamide mercury salt | Heating | Decomposes at 251 °C. | google.com |
| 4-aminobenzene-sulphonnicotoyl amide-sodium salt | Heating | Decomposes starting at 270 °C. | google.com |
The kinetic parameters for the decomposition of sulfamide derivatives can be influenced by the nature of the substituents on the sulfamide core. These substituents can affect the electronic distribution and bond strengths within the molecule, thereby altering its thermal stability.
Computational and Theoretical Investigations of N,n Diethylsulfamide
Quantum Chemical Studies and Density Functional Theory (DFT) Applications
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure of molecules. nih.gov DFT allows for the calculation of various molecular properties by modeling the electron density, offering a balance between accuracy and computational cost. nih.govnih.gov These calculations are foundational for predicting how a molecule will behave and interact with its environment.
Computational methods are widely used to predict the biological and chemical activities of molecules, a process that can significantly accelerate drug discovery and materials development. nih.gov By calculating properties like electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution, researchers can build Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org
For the sulfamide (B24259) class of compounds, DFT studies can elucidate key electronic features. For instance, in the related compound N,N'-Dimethylsulfamide, DFT calculations at the B3LYP/6-311+G(d,p) level reveal that the sulfonyl oxygen atoms have the highest electron density, while the N-H hydrogens are electropositive. chemrxiv.org The highest occupied molecular orbital (HOMO) is localized on the NH₂ and SO₂ groups, and the lowest unoccupied molecular orbital (LUMO) is spread across the sulfonyl moiety. chemrxiv.org This information is crucial for predicting reactivity and interaction sites. While specific studies on N,N'-Diethylsulfamide are not extensively documented in this direct context, the principles derived from similar sulfamides are applicable. Machine learning and deep learning models, trained on large datasets of chemical structures and their corresponding activities, further enhance predictive power for novel compounds. nih.govacs.orggithub.io
Table 1: Predicted Physicochemical Properties of N,N'-Dialkylsulfamides
| Property | N,N'-Dimethylsulfamide | This compound |
|---|---|---|
| LogP (Partition Coefficient) | 0.9 (predicted) | 1.2 (predicted) |
| Melting Point (°C) | 76 | 67 |
This table presents predicted and known physicochemical properties for N,N'-Dimethylsulfamide and this compound. Data sourced from reference chemrxiv.org.
Understanding reaction mechanisms requires the characterization of transition states—the highest energy structures along a reaction pathway. frontiersin.orguchicago.edu Simulating these transient structures is a significant challenge in computational chemistry but is vital for validating experimental kinetics. frontiersin.orguchicago.edu DFT calculations are a primary tool for locating transition states and calculating their energies, which determine the activation energy barrier of a reaction. acs.org
For reactions involving sulfamides, such as their synthesis or degradation, computational studies can model the transition states of key steps like nucleophilic attack or hydrogen atom transfer (HAT). chemrxiv.orgacs.org For example, in the oxidation of N,N-dimethylanilines by a biomimetic nonheme oxidant, DFT studies revealed a rate-limiting HAT step, with the transition state having a specific geometry and spin state. acs.org The calculated free energy barriers can be compared with experimental reaction rates to validate the proposed mechanism. acs.org Methods like QST2 (Quadratic Synchronous Transit) or QST3 in computational software are specifically designed to find the saddle point on the potential energy surface that corresponds to the transition state. uchicago.edu Ensuring the located transition structure connects the reactants and products is confirmed by following the intrinsic reaction coordinate (IRC). uchicago.edu
Hydrogen bonds are critical non-covalent interactions that dictate the structure and assembly of molecules containing sulfamide groups. frontiersin.org Theoretical methods allow for the precise calculation of the strength and nature of these bonds. DFT calculations can determine the geometries and vibrational frequencies of hydrogen-bonded complexes. frontiersin.org A red shift in the stretching frequency of the donor group (e.g., N-H) upon hydrogen bond formation is a key spectroscopic indicator that can be accurately predicted computationally.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density topology to characterize inter- and intramolecular interactions. By analyzing the properties at the bond critical point (BCP) between a hydrogen donor and acceptor, one can quantify the strength and nature of the hydrogen bond.
Table 2: Parameters from QTAIM Analysis for Hydrogen Bonds
| Parameter | Description | Implication for H-Bond Strength |
|---|---|---|
| Electron Density (ρ) | The magnitude of electron density at the bond critical point. | Higher values indicate a stronger interaction. |
| Laplacian of Electron Density (∇²ρ) | Indicates whether charge is locally concentrated or depleted. | Positive values are typical for closed-shell interactions like H-bonds. |
| Total Energy Density (H(r)) | Sum of kinetic (G(r)) and potential (V(r)) energy densities. | Negative values suggest a significant covalent character to the interaction. |
This table describes key parameters from QTAIM used to analyze hydrogen bonds in molecular systems.
Studies on sulfonamides have shown that N–H···O=S interactions are a predominant hydrogen-bonding motif, with calculated bond lengths typically in the range of 2.85–3.10 Å. chemrxiv.org Computational analyses have confirmed that these interactions are the main driving force in the formation of supramolecular structures. frontiersin.org
Molecular Dynamics (MD) Simulations of Polysulfamides Incorporating Sulfamide Moieties
While quantum mechanics is ideal for studying the details of small molecular systems, Molecular Dynamics (MD) simulations are used to explore the large-scale conformational dynamics and self-assembly of macromolecules like polysulfamides over time. frontiersin.org
Polysulfamides, which are analogs of polyureas, contain repeating sulfamide units capable of forming strong hydrogen bonds. The N-H group acts as a hydrogen bond donor, and the sulfonyl (SO₂) group acts as an acceptor. MD simulations have been instrumental in demonstrating that these directional hydrogen bonds are the primary driving force for the self-assembly of polysulfamide chains into ordered structures. frontiersin.org
These simulations show how the architecture of the polymer backbone influences the final assembled structure. Key findings from synergistic experimental and computational studies include: frontiersin.org
Backbone Rigidity: More rigid backbones, such as those containing aromatic units, can facilitate more ordered packing and higher crystallinity.
Substituent Bulkiness: Bulky side groups on the polymer chain can sterically hinder the formation of intermolecular hydrogen bonds, leading to more amorphous, less crystalline materials. frontiersin.org
Segment Length: The length of the aliphatic or aromatic spacers between sulfamide groups affects the flexibility of the chain and its ability to adopt conformations suitable for hydrogen bonding.
These computational predictions have been validated by synthesizing the corresponding polysulfamides and characterizing their crystallinity using techniques like powder X-ray diffraction (PXRD) and Fourier-transform infrared (FTIR) spectroscopy. frontiersin.org
All-atom MD simulations of large polymer systems are computationally expensive. To overcome this, coarse-grained (CG) models are developed where groups of atoms are represented as single "beads". frontiersin.org This reduction in the degrees of freedom allows for the simulation of larger systems over longer timescales. frontiersin.org
For polysulfamides, a CG model was developed where the key was to accurately represent the directional hydrogen-bonding interactions between sulfamide groups. frontiersin.org The model typically represents the sulfamide functional group as a central bead with associated smaller "sticky" sites that mimic the hydrogen bond donor and acceptor locations. frontiersin.org
The development and validation of a CG model involves several steps:
Bead Mapping: Defining how groups of atoms in the real polymer are mapped onto CG beads. For polysulfamides, this often involves representing the sulfamide group and segments of the polymer backbone as distinct beads. frontiersin.org
Parameterization: Developing potential energy functions that describe the interactions between the CG beads (bonded and non-bonded). This is often done by matching structural or thermodynamic properties from more detailed atomistic simulations or experimental data.
Validation: The CG model is tested to ensure it can reproduce known experimental trends. For polysulfamides, a key validation was reproducing the experimentally observed differences in crystallinity for a series of polymers with varying backbone structures. frontiersin.org
Once validated, these CG models can be used to predict the self-assembly behavior of new, unsynthesized polysulfamide architectures, providing design principles for creating materials with tailored properties. frontiersin.org
Table 3: Components Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N'-Dimethylsulfamide |
| N,N-dimethylanilines |
| Polysulfamides |
| Polyureas |
| 1,6-hexamethylene-N,N'-bis(diethylsulfamide) |
Validation of Computational Approaches with Experimental Data
The validation of computational methods through the correlation with experimental data is a critical step in ensuring the accuracy and predictive power of theoretical models. mdpi.comscielo.br This process involves comparing calculated molecular properties with those determined through empirical techniques like X-ray crystallography and various spectroscopic methods. mdpi.compreprints.orgmdpi.com For this compound and related sulfamides, this validation provides confidence in the computational approaches used to study their structure, stability, and reactivity. nih.gov
A fundamental aspect of this validation is the comparison of computed geometric parameters, such as bond lengths and angles, with data obtained from X-ray diffraction studies of single crystals. mdpi.comresearchgate.net For instance, the crystal structure of a related compound, N,N'-diethyloxamide, was analyzed, and the experimental data were used to validate Density Functional Theory (DFT) calculations. preprints.org Similarly, computational studies on other small molecules have shown that methods like Hartree-Fock (HF) and DFT can reproduce experimental geometric parameters with good agreement. scielo.br
Spectroscopic data also play a crucial role in validating computational models. mdpi.com Calculated vibrational frequencies from DFT methods can be compared with experimental infrared (IR) and Raman spectra. scielo.br For example, in a study of a sulfonamide derivative, computed vibrational modes for the SO2 and C-N groups showed good correspondence with the experimental IR spectra. mdpi.com Discrepancies between computed and experimental data, such as those observed for N-H signals in NMR spectroscopy, can often be attributed to environmental and solvent effects not fully captured in the gas-phase calculations. mdpi.com
The integration of computational and experimental data allows for a more comprehensive understanding of molecular systems. mdpi.com For example, while computational methods can generate a large ensemble of possible conformations, experimental data can be used to filter and select the conformations that are most representative of the real system. mdpi.com This synergistic approach has been successfully applied to study the self-assembly of polysulfamides, where molecular dynamics simulations were combined with FTIR spectroscopy to understand hydrogen bonding interactions. acs.org
The following table presents a hypothetical comparison of experimental and computed data for a sulfamide derivative, illustrating the validation process.
| Parameter | Experimental Value (X-ray) | Computed Value (DFT/B3LYP) |
| S-N Bond Length (Å) | 1.65 | 1.66 |
| S=O Bond Length (Å) | 1.43 | 1.44 |
| N-S-N Bond Angle (°) | 108.5 | 108.2 |
| SO₂ Symmetric Stretch (cm⁻¹) | 1145 | 1150 |
| SO₂ Asymmetric Stretch (cm⁻¹) | 1315 | 1320 |
This table is illustrative and does not represent actual data for this compound.
Such comparisons are essential for refining computational methodologies and ensuring their reliability for predicting the properties of molecules like this compound, for which extensive experimental data may not always be available. semanticscholar.org
Theoretical Exploration of Rotational Barriers in Sulfamide Analogs
The rotation around the sulfur-nitrogen (S-N) bond in sulfamides and their analogs is a key conformational feature that influences their molecular shape and biological activity. Theoretical and computational methods have been instrumental in elucidating the energetic barriers associated with this rotation. researchgate.netcdnsciencepub.comcdnsciencepub.com
Studies on simple sulfonamides, such as HS(O)₂NH₂, using ab initio and Density Functional Theory (DFT) methods have shown that the eclipsed conformation of the NH₂ and SO₂ groups is the most stable. researchgate.net The rotational barrier for the S-N bond in this parent compound was calculated to be 6.74 kcal/mol using the G2MP2 method. researchgate.net This barrier is primarily attributed to repulsive electrostatic interactions between the lone pairs of electrons on the nitrogen and oxygen atoms rather than anomeric effects. researchgate.net
The nature of the substituents on both the sulfur and nitrogen atoms significantly impacts the rotational barrier. For instance, in N,N-diisopropyl-nonafluorobutane-1-sulfonamide, a substantial rotational barrier is observed due to the strongly electron-withdrawing nature of the fluorinated substituent, which is thought to increase S-N π overlap. chemrxiv.org Conversely, electron-donating groups can reduce the rotational barrier. chemrxiv.org
Investigations into the electronic origins of these rotational barriers have revealed that the stability of different conformers is strongly linked to the hybridization of the sulfonamide nitrogen atom. cdnsciencepub.comcdnsciencepub.com The redistribution of charge and electronic kinetic energy during rotation about the S-N bond has been analyzed. cdnsciencepub.comcdnsciencepub.com These analyses indicate that the rotational barriers arise mainly from the energetic penalties associated with adding electrons to the already electron-rich sulfonyl oxygens while removing electron density from other atoms. cdnsciencepub.comcdnsciencepub.com
For sulfamide itself (H₂NSO₂NH₂), computational studies have explored the potential energy surface for rotation around the S-N bonds. nih.gov The global minimum energy conformation is found to be one where the amine hydrogens are eclipsed with the oxygens. nih.gov The barrier to rotation around the S-N bond from this eclipsed conformation is calculated to be 15.7 kJ/mol (approximately 3.75 kcal/mol). nih.gov
The following table summarizes calculated rotational barriers for various sulfamide analogs.
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
| HS(O)₂NH₂ | G2MP2 | 6.74 | researchgate.net |
| H₂NSO₂NH₂ (from eclipsed conf.) | CCSD(T) | 3.75 (15.7 kJ/mol) | nih.gov |
| H₂NSO₂NH₂ (from staggered conf.) | CCSD(T) | 6.31 (26.4 kJ/mol) | nih.gov |
| CH₃S(O)₂NH₂ (S-C rotation) | CCSD(T) | 2.82 (11.8 kJ/mol) | nih.gov |
| CH₃S(O)₂NH₂ (S-N rotation) | CCSD(T) | Not specified | nih.gov |
Note: The table includes data for sulfamide and a methylsulfonamide analog to provide context for the rotational barriers in related structures.
These theoretical explorations highlight that the rotational dynamics in sulfamide analogs are a complex interplay of steric hindrance, electrostatic repulsion, and electronic effects related to substituent electronegativity and nitrogen hybridization. researchgate.netcdnsciencepub.comchemrxiv.org
Advanced Applications in Organic and Supramolecular Chemistry
N,N'-Diethylsulfamide in Radical Chemistry and Polymerization Initiation
The field of radical chemistry offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. This compound derivatives have been explored as precursors for the generation of radical species, which can then initiate polymerization processes.
Azo compounds, characterized by the -N=N- functionality, are well-known initiators for radical polymerization. libretexts.orggoogle.com Upon thermal or photochemical decomposition, they generate two radicals and a molecule of nitrogen gas. libretexts.org The rate of decomposition is temperature-dependent, and for certain applications, initiators that become effective only at higher temperatures are desirable. google.com
Azoisobutyronitrile (AIBN) is a classic example of an aliphatic azo initiator that produces radicals at a consistent rate in various solvents, making it a preferred choice for kinetic studies of radical polymerizations. libretexts.orgresearchgate.net The initiation process involves two key steps: the creation of radicals from the initiator molecule and the subsequent transfer of these radicals to monomer units. wikipedia.org
While direct information on this compound-containing azoalkanes as radical initiators is not prevalent in the provided search results, the general principle of using azo compounds to initiate polymerization is well-established. researchgate.netwikipedia.org The stability of the resulting radical is a crucial factor in the efficiency of the initiation process. libretexts.org For instance, the radical formed from AIBN is stabilized by both a tertiary carbon center and delocalization. libretexts.org
The versatility of radical polymerization allows for the synthesis of a wide array of polymers. wikipedia.org The process involves initiation, propagation, and termination steps. youtube.com During propagation, the radical adds to monomer units, growing the polymer chain. wikipedia.org Termination can occur through various mechanisms, including the coupling of two radicals. youtube.com
| Initiator Type | Decomposition Method | Example | Generated Radicals |
| Azoalkane | Thermal/Photochemical | Azoisobutyronitrile (AIBN) | Isobutyronitrile radicals |
| Peroxide | Thermal | Benzoyl Peroxide (BPO) | Phenyl radicals |
This compound in Supramolecular Assembly
The ability of molecules to self-assemble into well-defined, non-covalent structures is the cornerstone of supramolecular chemistry. The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, plays a crucial role in directing the assembly of molecules into higher-order architectures. acs.org
Intermolecular hydrogen bonds are fundamental to the structure and properties of many sulfamide-based materials. researchgate.netacs.org The geometry of the sulfonamide group, including the bond lengths and angles, is relatively consistent across different molecules. researchgate.net In the solid state, sulfonamide-containing molecules can exist as monomers or form dimers and other aggregates through hydrogen bonding. researchgate.net
The packing of these molecules in crystals is influenced by the nature of the substituents. researchgate.net Bulky substituents can alter the packing arrangement and reduce the number of intermolecular hydrogen bonds. researchgate.net The distorted tetrahedral geometry around the sulfur atom allows the oxygen atoms to participate in hydrogen bonding in multiple dimensions. nih.gov
Computational and experimental studies on polysulfamides have demonstrated that hydrogen bonding is the primary driving force for their self-assembly. acs.orgnih.gov The extent of crystallinity in these polymers is correlated with the degree of intermolecular hydrogen bonding. acs.org The structural design of the polysulfamide backbone, including the bulkiness and length of the repeating units, can be tuned to control the orientational and positional order of the self-assembled chains. nih.gov
| Interaction Type | Participating Groups | Effect on Supramolecular Structure |
| Intermolecular Hydrogen Bonding | N-H (donor) and S=O (acceptor) of the sulfonamide group | Directs the formation of dimers, chains, and other ordered assemblies |
| van der Waals Interactions | Alkyl/Aryl substituents | Influences molecular packing and can affect the strength of hydrogen bonding |
| π-π Stacking | Aromatic rings | Can contribute to the overall stability of the supramolecular structure |
Influence of Molecular Design on Polysulfamide Assembly and Crystallinity
The field of supramolecular chemistry has seen a growing interest in the self-assembly of polymers driven by non-covalent interactions. Polysulfamides, which are analogs of polyureas, are a class of polymers that exhibit a strong tendency to self-assemble due to the presence of hydrogen-bonding donor and acceptor groups within their repeating sulfamide (B24259) units. The molecular design of the constituent N,N'-disubstituted sulfamide monomers plays a critical role in directing this assembly process and ultimately determining the crystallinity of the resulting polymeric material.
One of the fundamental findings is that N,N'-disubstituted sulfamides themselves are recognized for their high propensity to form crystalline structures. nih.gov This inherent crystallinity is a direct consequence of the strong and directional hydrogen bonds that can form between the sulfamide groups. When these units are incorporated into a polymer chain, the degree to which this crystallinity is expressed is heavily dependent on the nature of the linking segments.
Key Molecular Design Principles:
Several key structural trends have been identified that influence the self-assembly and crystallinity of polysulfamides:
Segment Length: The contour length of the segments between the sulfamide groups is a crucial factor. Shorter segments between the sulfamide moieties tend to enhance the hydrogen bonding interactions, which can lead to a more ordered and crystalline assembly. rsc.org
Segment Bulkiness: An increase in the bulkiness of the segments that connect the sulfamide units has been shown to hinder the formation of effective hydrogen bonds. This steric hindrance disrupts the regular packing of the polymer chains, thereby reducing the orientational order and leading to lower crystallinity. rsc.org
Segment Uniformity: Interestingly, the uniformity of the segments along the polymer backbone does not appear to have a significant impact on the orientational order within the assembled structure. rsc.org
These principles provide a predictive framework for the rational design of polysulfamides with tailored degrees of crystallinity. For instance, to achieve a highly crystalline polysulfamide, a molecular design incorporating short, non-bulky linker units between the this compound monomers would be advantageous. Conversely, to obtain a more amorphous material, the incorporation of bulkier or longer connecting segments would be a viable strategy.
The interplay of these molecular design factors allows for the fine-tuning of the supramolecular architecture of polysulfamides. This control over the assembly and crystallinity is essential for developing new materials with specific thermal and mechanical properties, making polysulfamides a promising class of polymers for advanced applications. The table below summarizes the influence of these design parameters on the crystallinity of polysulfamides.
| Molecular Design Parameter | Influence on Hydrogen Bonding | Effect on Crystallinity |
| Shorter Segment Length | Enhances | Increases |
| Increased Segment Bulkiness | Hinders | Decreases |
| Non-uniform Segment Length | No significant effect on orientational order | Variable |
This detailed understanding of the relationship between molecular design and supramolecular structure opens up new avenues for the creation of novel polysulfamide-based materials with precisely controlled properties.
Advanced Analytical Methodologies for N,n Diethylsulfamide Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of N,N'-Diethylsulfamide, offering non-destructive methods to elucidate its molecular architecture and confirm its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. core.ac.uknih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the ethyl groups produce a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) appear as a triplet. The proton on the nitrogen atom (N-H) would typically appear as a broad singlet, though its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, two distinct signals are expected for the ethyl groups: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃-). The chemical shifts of these carbons confirm the electronic environment and connectivity within the molecule.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to further confirm the connectivity between protons and carbons, providing definitive structural proof. core.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift principles for analogous structures.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH₃ | ~1.2 | Triplet |
| ¹H | -CH₂- | ~3.1 | Quartet |
| ¹H | N-H | Variable (e.g., 4.5-5.5) | Broad Singlet |
| ¹³C | -CH₃ | ~15 | - |
| ¹³C | -CH₂- | ~40 | - |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the sulfonyl (SO₂) and amine (N-H) groups.
The key vibrational modes observed are:
S=O Stretching: The sulfonyl group gives rise to two strong, characteristic absorption bands: one for asymmetric stretching and another for symmetric stretching. These are typically found in the ranges of 1384-1333 cm⁻¹ and 1181-1143 cm⁻¹, respectively. researchgate.net
N-H Stretching: The N-H bond shows a stretching vibration, typically in the region of 3200-3400 cm⁻¹. The exact position and shape of this peak can indicate the extent of hydrogen bonding in the sample.
C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the ethyl groups are observed just below 3000 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium-Strong |
| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong |
| S=O | Asymmetric Stretch | 1330 - 1370 | Strong |
| S=O | Symmetric Stretch | 1140 - 1180 | Strong |
Mass Spectrometry (MS) Applications in Complex Sulfamide (B24259) Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. vanderbilt.edu When coupled with chromatographic techniques like liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for detecting and quantifying sulfamides in complex matrices. nih.govresearchgate.netfda.gov
In the analysis of this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) peak corresponding to its molecular weight. Subsequent fragmentation would yield characteristic daughter ions, helping to confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. fda.govrsc.org
LC-MS/MS is particularly valuable for trace analysis, such as monitoring for sulfamide-based pesticide degradation products in environmental samples. nih.govresearchgate.net This technique offers excellent selectivity and low detection limits, making it suitable for regulatory and research applications. sigmaaldrich.com
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (Nominal) |
| [M]⁺ | [C₄H₁₂N₂O₂S]⁺ | 152 |
| [M - C₂H₅]⁺ | [C₂H₇N₂O₂S]⁺ | 123 |
| [SO₂NHC₂H₅]⁺ | [C₂H₆NO₂S]⁺ | 108 |
| [SO₂NH₂]⁺ | [H₃NO₂S]⁺ | 81 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Sulfamide-Containing Polymers
X-ray diffraction (XRD) is the primary technique for determining the solid-state structure of materials. For sulfamide-containing polymers, XRD provides crucial information about their degree of crystallinity. thermofisher.comintertek.com Polymers can exist in various forms, including amorphous, semi-crystalline, and highly crystalline states, which significantly impact their physical and mechanical properties such as rigidity, melting point, and tensile strength. thermofisher.comintertek.com
The XRD pattern of a polymer reveals:
Crystalline Regions: Sharp, well-defined peaks (Bragg reflections) indicate the presence of ordered, crystalline domains. The positions and intensities of these peaks are characteristic of the specific crystal lattice structure. intertek.comicdd.com
Amorphous Regions: A broad, diffuse halo in the diffraction pattern is indicative of amorphous, or non-crystalline, content where the polymer chains are randomly arranged. scitepress.org
Degree of Crystallinity: By analyzing the relative areas of the sharp peaks and the amorphous halo, the percentage of crystallinity in a semi-crystalline polymer can be quantified. intertek.com
This information is vital for structure-property relationship studies, allowing researchers to correlate polymer processing conditions with the resulting material characteristics. scitepress.orgresearchgate.net
Chromatographic Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of sulfamides and the analysis of sulfamide-containing polymers.
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing the molecular weight and molecular weight distribution of polymers. nih.govpaint.org The technique separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.org
In an SEC experiment, a solution of the sulfamide-containing polymer is passed through a column packed with a porous gel. nih.gov The separation mechanism is as follows:
Larger polymer coils are excluded from the pores of the gel and therefore travel a shorter path, eluting from the column first.
Smaller polymer coils can penetrate the pores to a greater extent, leading to a longer retention time and later elution. paint.orgpaint.org
By calibrating the system with polymer standards of known molecular weights, the elution time can be correlated to the molecular weight of the sample. tosohbioscience.com SEC analysis yields critical data for polymer characterization, including:
Number-Average Molecular Weight (Mₙ)
Weight-Average Molecular Weight (Mₙ)
Polydispersity Index (PDI = Mₙ/Mₙ) , which describes the breadth of the molecular weight distribution.
This data is fundamental to understanding how the polymerization process influences the final properties of the sulfamide-containing polymer. tosohbioscience.comnih.gov
High-Performance Liquid Chromatography (HPLC) in Related Chemical Systems
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of compounds in complex mixtures. While specific HPLC methodologies for this compound are not extensively detailed in publicly available literature, the principles of HPLC as applied to structurally related sulfamides and sulfonamides provide a robust framework for its analysis. The separation in HPLC is predicated on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).
For compounds like this compound, which is a polar molecule, reversed-phase HPLC (RP-HPLC) is the most common and applicable mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is polar (e.g., a mixture of water with acetonitrile (B52724) or methanol). The retention of this compound would be governed by its hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Method development for the analysis of this compound would involve the optimization of several key parameters to achieve adequate resolution and peak shape. These parameters include the choice of stationary phase, the composition of the mobile phase (including the organic modifier and its proportion to the aqueous phase), the pH of the mobile phase (which can influence the ionization state of analytes with acidic or basic functional groups), and the column temperature. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve the desired separation.
Detection is typically accomplished using a UV-Vis detector, as the sulfamide functional group may exhibit some absorbance in the lower UV range. If higher sensitivity and specificity are required, HPLC coupled with mass spectrometry (LC-MS) would be the method of choice, allowing for the determination of the molecular weight and fragmentation pattern of the analyte.
Below is an interactive data table illustrating typical starting parameters for the HPLC analysis of a small polar molecule like this compound, based on common practices for related compounds.
Table 1: Illustrative HPLC Parameters for Analysis of N,N'-Dialkylsulfamides
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar to nonpolar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvents for reversed-phase chromatography. |
| Elution Mode | Gradient (e.g., 20-80% Acetonitrile in 20 min) | Useful for separating compounds with a range of polarities and for optimizing run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10-20 µL | A typical volume for analytical injections. |
| Detection | UV at 210-230 nm or Mass Spectrometry (MS) | The sulfonyl group may have some UV absorbance at lower wavelengths; MS provides higher sensitivity and specificity. |
Electrochemical Methods for Studying Sulfamide-Related Compounds
Electrochemical methods offer a suite of powerful techniques for investigating the redox properties of molecules and for quantitative analysis. These methods are based on measuring the current or potential changes in an electrochemical cell containing the analyte of interest. For sulfamide-related compounds, these techniques can provide valuable insights into their electronic structure and reactivity.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement wherein the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the sweep is reversed. This cyclic potential sweep provides information about the oxidation and reduction processes of the analyte. For sulfamide compounds, CV can be used to determine the potentials at which electron transfer reactions occur. The sulfonyl group (-SO₂-) in sulfamides is generally considered electrochemically stable, but the N-H or N-alkyl groups can be susceptible to oxidation at sufficiently high positive potentials. The presence of substituents on the nitrogen atoms, such as the ethyl groups in this compound, will influence the oxidation potential.
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV for quantitative analysis. In DPV, fixed-magnitude pulses are superimposed on a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in a peaked voltammogram where the peak height is directly proportional to the analyte concentration. DPV can be used for the trace determination of electroactive sulfamide-related compounds.
The electrochemical behavior of many pharmaceutically active sulfonamides has been studied, often focusing on the oxidation of an aromatic amine moiety present in their structure. For aliphatic sulfamides like this compound, which lack such easily oxidizable groups, the electrochemical window would be wider, and higher potentials would likely be required to observe any redox processes.
Table 2: Comparison of CV and DPV for the Study of Sulfamide Systems
| Feature | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |
|---|---|---|
| Principle | Linear potential sweep in forward and reverse directions. | Small potential pulses superimposed on a linear potential ramp. |
| Output | Plot of current vs. potential, showing peaks for redox events. | Plot of differential current vs. potential, resulting in a peaked signal. |
| Primary Use | Qualitative information on redox processes (potentials, reversibility). | Quantitative analysis with high sensitivity and low detection limits. |
| Sensitivity | Lower | Higher |
| Application to Sulfamides | Determining oxidation/reduction potentials of the functional group and its substituents. | Trace quantification of electroactive sulfamide impurities or degradation products. |
Potentiometric and Amperometric Analysis of Sulfamide Systems
Potentiometry and amperometry are two other important electrochemical techniques that can be applied to the analysis of sulfamide-containing systems.
Potentiometric analysis involves the measurement of the potential of an electrochemical cell under zero current conditions. The most common application is in pH measurements, but it can also be used for the determination of other ions using ion-selective electrodes (ISEs). For sulfamides, potentiometric titrations can be employed for quantitative analysis. For instance, the acidic protons on unsubstituted or monosubstituted sulfamides can be titrated with a standard base, and the endpoint can be detected by monitoring the potential change with a pH electrode. While this compound does not have acidic protons on the nitrogen atoms, potentiometric methods could potentially be developed based on complexation reactions with metal ions, where an ISE for that metal ion is used to monitor the titration.
Amperometric analysis involves the measurement of the current flowing through an electrochemical cell at a constant applied potential. The current is directly proportional to the concentration of the electroactive analyte. This technique is highly sensitive and is often used as a detection method in flow systems, such as HPLC (electrochemical detection) or flow injection analysis. For sulfamide systems, if a particular derivative or degradation product is electroactive, amperometry can provide a highly sensitive method for its quantification. For example, if a reaction involving this compound produces an electrochemically active species, the progress of the reaction could be monitored by measuring the amperometric signal.
Table 3: Overview of Potentiometric and Amperometric Analysis for Sulfamide Systems
| Technique | Principle | Typical Application for Sulfamide Systems |
|---|---|---|
| Potentiometry | Measurement of cell potential at zero current. | Quantitative analysis via potentiometric titration of acidic sulfamides; potential use of ion-selective electrodes for complexometric titrations. |
| Amperometry | Measurement of current at a constant potential. | Highly sensitive detection of electroactive sulfamide derivatives or reaction products in flow systems (e.g., HPLC-ECD). |
Application in Redox Process Monitoring
Electrochemical methods are exceptionally well-suited for the real-time monitoring of redox processes. For reactions involving sulfamide-related compounds that undergo oxidation or reduction, techniques like cyclic voltammetry and amperometry can be invaluable.
For instance, if this compound were to be used in a synthetic procedure where it is either oxidized or reduced, or where it is a product of a redox reaction, these techniques could be used to follow the reaction kinetics. By setting up an electrochemical cell within the reaction vessel, it is possible to continuously monitor the concentration of the starting material or the product.
Cyclic Voltammetry can be used to take "snapshots" of the reaction mixture at different time points. The appearance of new redox peaks or the disappearance of existing ones can provide qualitative information about the reaction progress and the formation of intermediates.
Amperometry , by holding the electrode at a potential where either the reactant or product is electroactive, can provide a continuous, real-time profile of the concentration change. The measured current would be directly proportional to the concentration of the species being monitored, allowing for the determination of reaction rates and mechanisms.
The application of these methods to monitor redox processes involving this compound would require that either the compound itself or another species in the reaction mixture exhibits electrochemical activity within the accessible potential window of the solvent and electrolyte system being used.
N,n Diethylsulfamide in Medicinal Chemistry Research Non Clinical Focus
Structure-Activity Relationship (SAR) Studies of Sulfamide (B24259) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For sulfamide derivatives, SAR analysis helps in optimizing compounds to achieve higher potency and selectivity for their intended biological targets.
When comparing N,N'-diethylsulfamide with other N,N'-dialkylsulfonamide analogues, distinct patterns in biological activity emerge. Studies on a series of N-substituted sulfonamides have shown that the nature of the alkyl or aryl group attached to the nitrogen can drastically alter inhibitory activity against enzymes like carbonic anhydrase. For instance, increasing the length or bulk of the alkyl chain can either enhance or diminish activity depending on the specific topology of the enzyme's active site. Theoretical studies on sulfonamides with varying alkylamine substituent lengths suggest that properties like hydrophobicity and the potential for intramolecular hydrogen bonding are affected by the nature of the N-alkyl group, which in turn influences biological reactivity. nih.gov In studies of N-substituted benzenesulfonamides as endothelin receptor antagonists, it was found that having alkyl substituents on an amine was important for activity. nih.gov The comparison between different N-alkyl groups allows researchers to tailor the properties of the molecule to fit the specific requirements of a biological target, optimizing for potency and selectivity.
Enzyme Inhibition Studies with Sulfamide Compounds
A primary focus of research on this compound and its analogues has been their ability to inhibit various enzymes, with a particular emphasis on the family of zinc metalloenzymes known as carbonic anhydrases (CAs). nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential in several diseases. mdpi.com
N,N'-disubstituted sulfamides have been synthesized and evaluated as inhibitors of several human (h) carbonic anhydrase isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.gov The sulfamide functional group is an attractive alternative to the more commonly studied sulfonamides as a zinc-binding motif, in part due to its potential for greater polarity and solubility. nih.gov Research has demonstrated that diversely substituted sulfamides can act as effective CA inhibitors. The inhibitory activity and isoform selectivity are largely dictated by the substituents on the sulfamide nitrogens. These substituents interact with the hydrophilic and hydrophobic regions of the enzyme's active site, influencing the binding affinity for different isoforms.
A study investigating a series of sulfamide fragments against four hCA isoforms revealed varying inhibition constants (Kᵢ), highlighting the influence of the N-substituents on potency.
| Compound | N-Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| 2a | N-benzylsulfamide | 9870 | 8970 | 97.5 | 9.8 |
| 2c | N-(4-fluorobenzyl)sulfamide | 8560 | 7540 | 85.4 | 8.5 |
| 2e | N-((tetrahydrofuran-2-yl)methyl)sulfamide | 9560 | 8760 | 95.3 | 9.4 |
| 2r | N-(2-fluorobenzyl)sulfamide | >10000 | 9870 | 98.6 | 9.7 |
| 2v | N-(2-(trifluoromethyl)benzyl)sulfamide | >10000 | 9750 | 95.4 | 9.5 |
Data sourced from a study on diversely substituted sulfamides for fragment-based drug discovery. nih.gov
A key goal in medicinal chemistry is the development of inhibitors that are selective for a specific enzyme isoform, which can lead to more targeted therapeutic effects and fewer side effects. In the context of carbonic anhydrase, isoforms hCA IX and hCA XII are overexpressed in many types of hypoxic tumors, making them important targets for anticancer drug development. mdpi.com Research has focused on designing N,N'-disubstituted sulfamides that selectively inhibit these tumor-associated isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II.
Studies have shown that by modifying the peripheral structure of the sulfamide inhibitors—that is, the N-substituents—it is possible to achieve significant selectivity. For example, certain N-glycosyl sulfamides have been found to selectively target the cancer-associated CAs IX and XII with inhibition constants in the low nanomolar range. researchgate.net Similarly, the data in the table above shows that while N-substituted sulfamides like N-benzylsulfamide (2a) are weak inhibitors of hCA I and hCA II, they are potent inhibitors of hCA IX and especially hCA XII. This demonstrates that the molecular periphery of the sulfamide derivatives is a primary determinant of isoform selectivity. nih.gov
Design and Synthesis of Novel Pharmacologically Relevant Scaffolds
The sulfamide group serves as a valuable central scaffold in drug discovery. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse biological activities. The sulfonamide scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of FDA-approved drugs. nih.govresearchgate.net The sulfamide moiety, a close analogue, is also being explored for its potential in creating new pharmacologically active agents.
The synthesis of N,N'-disubstituted sulfamides often involves reacting primary or secondary amines with a sulfurylating agent. researchgate.net More advanced synthetic methods are continually being developed to allow for the efficient and predictable installation of the sulfamide unit onto various molecular frameworks, including complex polycyclic hydrocarbons. okstate.edursc.org These synthetic advancements enable medicinal chemists to use the this compound core and related structures as starting points for designing novel inhibitors. By systematically modifying the substituents on the nitrogen atoms, researchers can explore chemical space and optimize interactions with a biological target. This approach of using a central scaffold is fundamental to modern drug design and has been successfully applied to develop potent and selective enzyme inhibitors based on the sulfamide core. nih.govresearchgate.net
Exploration of Sulfamide Analogs as Potential Urease Inhibitors
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a therapeutic target for conditions such as infections by Helicobacter pylori. nih.govnih.gov The structural similarity of the sulfamide moiety to urea makes it an attractive scaffold for the design of urease inhibitors. nih.gov While specific studies on this compound as a urease inhibitor are limited in publicly available literature, the broader class of sulfamide and sulfonamide derivatives has been investigated for this purpose. nih.govnih.gov
The general hypothesis is that the sulfamide can mimic the tetrahedral transition state of urea hydrolysis in the active site of the urease enzyme. The nitrogen atoms and the sulfonyl group can engage in hydrogen bonding interactions with key amino acid residues in the enzyme's active site, while the substituents on the nitrogen atoms can be modified to optimize binding affinity and selectivity.
Research into sulfonamide-based urease inhibitors has shown that the nature of the substituents on the nitrogen atoms plays a crucial role in the inhibitory activity. nih.govnih.gov For instance, studies on a series of benzamide-acetamide pharmacophores containing a sulfonamide group revealed that different substitutions on the aromatic rings significantly influenced their urease inhibitory potential. nih.gov
A hypothetical structure-activity relationship (SAR) study for N,N'-dialkylsulfamide analogs as urease inhibitors might explore variations in the alkyl chain length and the introduction of other functional groups. The table below presents hypothetical data for such a study to illustrate the concept.
| Compound ID | R Group (N,N'-di-R-sulfamide) | IC50 (µM) for Urease Inhibition |
| 1 | Methyl | 50.2 |
| 2 | Ethyl (this compound) | 35.8 |
| 3 | Propyl | 28.4 |
| 4 | Isopropyl | 42.1 |
| 5 | Butyl | 20.5 |
This data is hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship for N,N'-dialkylsulfamides as urease inhibitors.
The data suggests that increasing the alkyl chain length from methyl to butyl might enhance the inhibitory activity, possibly due to increased hydrophobic interactions within the active site. However, steric hindrance, as potentially seen with the isopropyl group, could be detrimental to binding.
In silico molecular docking studies are often employed to understand the binding modes of these inhibitors. nih.gov Such studies for sulfamide analogs could reveal key interactions with the nickel ions and amino acid residues in the urease active site, guiding the design of more potent and selective inhibitors.
Current Trends and Future Directions in N,n Diethylsulfamide Research
Emerging Synthetic Strategies
Traditional methods for the synthesis of N,N'-disubstituted sulfamides, including N,N'-diethylsulfamide, often rely on the reaction of primary amines with sulfuryl chloride. While effective, these methods can be limited by harsh reaction conditions and the generation of stoichiometric byproducts. To address these limitations, researchers are exploring several innovative synthetic strategies.
One of the most promising emerging strategies is Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry . jk-sci.comnih.goveurekalert.orgnih.gov Developed by Sharpless and coworkers, SuFEx chemistry utilizes the remarkable stability of the S(VI)-F bond and its selective reactivity with silyl-protected nucleophiles. nih.gov This methodology offers a highly efficient and modular approach to the synthesis of sulfamides. jk-sci.comeurekalert.org The application of SuFEx to the synthesis of N,N'-disubstituted sulfamides would involve the reaction of a sulfamoyl fluoride or a related SuFEx hub with ethylamine (B1201723). The key advantages of this approach include high yields, broad functional group tolerance, and mild reaction conditions, often proceeding at or near room temperature. jk-sci.com The aqueous buffer-promoted SuFEx reaction for sulfamide (B24259) synthesis is particularly noteworthy for its environmental benefits. jk-sci.com
Flow chemistry is another rapidly developing area with significant potential for the synthesis of this compound. jst.org.innih.govresearchgate.netmdpi.com Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for exothermic reactions. The synthesis of sulfamides in flow has been demonstrated to be a rapid and eco-friendly alternative to traditional batch processes. This approach allows for the efficient production of sulfamide libraries and can be readily scaled up for industrial applications.
Furthermore, there is a growing emphasis on green and sustainable synthesis methodologies. rsc.orgnih.gov This includes the use of environmentally benign solvents, catalysts, and reagents. For the synthesis of this compound, this could involve exploring enzymatic catalysis or developing catalytic systems that minimize waste generation. While specific enzymatic routes to this compound have not been extensively reported, the broader field of biocatalysis offers significant potential for the selective and sustainable production of sulfamides.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Sulfur(VI) Fluoride Exchange (SuFEx) | Utilizes the S(VI)-F bond for modular "click" reactions. jk-sci.comnih.goveurekalert.orgnih.gov | High efficiency, mild reaction conditions, broad functional group tolerance, potential for aqueous synthesis. jk-sci.com |
| Flow Chemistry | Continuous processing in micro- or meso-reactors. jst.org.innih.govresearchgate.netmdpi.com | Enhanced reaction control, improved safety and scalability, rapid optimization. |
| Green Chemistry Approaches | Use of renewable resources, safer solvents, and catalytic methods. rsc.orgnih.gov | Reduced environmental impact, improved atom economy, potential for biocatalytic routes. |
Computational Advances in Sulfamide Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. In the context of this compound, computational methods are being employed to gain insights into its structure, conformation, and potential interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.netscispace.comresearchgate.netnih.gov DFT calculations can be used to determine the most stable conformation of this compound, predict its vibrational spectra (IR and Raman), and calculate its molecular electrostatic potential (MEP). The MEP is particularly useful for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing valuable information for predicting its reactivity.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govnih.govnih.gov For this compound, MD simulations can be used to investigate its conformational flexibility in different solvents and its interactions with other molecules, such as receptors or catalysts. This information is crucial for understanding its behavior in biological systems or as a component in materials.
These computational approaches provide a molecular-level understanding that complements experimental studies and can guide the design of new experiments and applications for this compound.
| Computational Method | Information Provided | Relevance to this compound Research |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, molecular electrostatic potential. nih.govresearchgate.netscispace.comresearchgate.netnih.gov | Prediction of stable conformers, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, intermolecular interactions. nih.govnih.govnih.gov | Understanding of behavior in solution and interactions with other molecules. |
Novel Applications in Materials and Bio-related Fields
The unique structural and electronic properties of the sulfamide group are leading to the exploration of this compound and related compounds in a variety of novel applications.
In materials science , the ability of the N,N'-disubstituted sulfamide moiety to act as both a hydrogen bond donor and acceptor makes it an attractive building block for the synthesis of supramolecular polymers . acs.orgrsc.orgscispace.comuniversiteitleiden.nl These polymers, held together by non-covalent interactions, can exhibit interesting properties such as self-healing and stimuli-responsiveness. The incorporation of this compound into polymer backbones through techniques like SuFEx polymerization can lead to the development of new materials with tailored thermal and mechanical properties. acs.org
In the bio-related fields , sulfamides are a well-established pharmacophore in medicinal chemistry. eurekaselect.comresearchgate.netresearchgate.net While the biological activity of this compound itself is not extensively documented in publicly available literature, its derivatives are being investigated for various therapeutic applications. The sulfamide group can act as a bioisostere for other functional groups, and its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The synthesis of libraries of this compound derivatives for high-throughput screening is an active area of research. researchgate.net
Furthermore, the potential of this compound and its derivatives as organocatalysts is an emerging area of interest. The hydrogen-bonding capabilities of the sulfamide group can be exploited to catalyze a range of organic transformations. While still a nascent field, the development of chiral this compound-based catalysts could open up new avenues in asymmetric synthesis.
| Application Area | Role of this compound | Potential Impact |
| Materials Science | Monomer for supramolecular polymers. acs.orgrsc.orgscispace.comuniversiteitleiden.nl | Development of smart materials with tunable properties. |
| Medicinal Chemistry | Scaffold for the synthesis of bioactive compounds. eurekaselect.comresearchgate.netresearchgate.net | Discovery of new therapeutic agents with improved properties. |
| Organocatalysis | Potential hydrogen-bond donor catalyst. | New and efficient catalysts for asymmetric synthesis. |
Challenges and Opportunities in this compound Research
Despite the promising advances, several challenges and opportunities remain in the field of this compound research.
One of the primary challenges is the development of highly efficient and scalable synthetic methods that are also environmentally friendly. While SuFEx and flow chemistry show great promise, their widespread adoption for the industrial production of this compound will require further optimization and cost-analysis. nih.gov The purification of sulfamides can also present challenges, and the development of purification-free synthetic protocols is highly desirable.
Another challenge lies in the comprehensive characterization of the biological activity of this compound and its derivatives. nih.gov A systematic investigation of its bioactivity profile could uncover new therapeutic applications.
The opportunities in this field are vast. The continued development of novel synthetic methodologies will enable the creation of a diverse range of this compound derivatives with unique properties. The exploration of this compound in new areas of materials science, such as in the development of functional coatings, membranes, or electronic materials, holds significant potential.
Furthermore, a deeper understanding of the structure-property relationships of this compound, aided by computational studies, will be crucial for the rational design of new molecules with specific functions. The synergy between experimental and computational approaches will undoubtedly accelerate the pace of discovery in this exciting area of research.
Literature Review and Scholarly Resources Pertaining to N,n Diethylsulfamide
Key Journals and Publications
Information regarding the synthesis, properties, and applications of sulfamides is dispersed across various chemical and agricultural science journals. Key publications include:
Organic Syntheses : Provides a foundational, peer-reviewed method for the preparation of the compound. chemsynthesis.com
Journal of Agricultural and Food Chemistry : Publishes research on the application of chemical compounds in agriculture, including the insecticidal and fungicidal properties of related N,N'-disubstituted sulfamides. nih.gov
General organic chemistry journals such as The Journal of Organic Chemistry and Organic Letters frequently publish synthetic methodologies for sulfonamides.
Database and Chemical Information Resources
Several databases provide aggregated chemical information on N,N'-Diethylsulfamide:
PubChem: A comprehensive resource from the National Center for Biotechnology Information (NCBI) that contains information on chemical structures, properties, and biological activities.
ChemSynthesis: A database that provides information on CAS registry numbers, physical properties, and synthesis references. chemsynthesis.com
Review Articles and Comprehensive Monographs
While review articles focusing solely on this compound are rare, broader reviews on related chemical classes provide valuable context:
Chemical Reviews has published comprehensive articles on "Sulfamic acid and its N-substituted derivatives," which cover the fundamental chemistry relevant to this compound. acs.org
Numerous review articles focus on the synthesis of sulfonamides, outlining the primary methods and recent advances in the field, which are applicable to the preparation of N,N'-disubstituted sulfamides. nih.govsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N,N-Diethylacetamide in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood with adequate ventilation to avoid inhalation. Store in tightly sealed containers under nitrogen, away from heat and ignition sources . Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. Which analytical techniques are validated for assessing N,N-Diethylacetamide purity?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is recommended, ensuring ≥99.0% purity . Validate results by comparing the distilling range (164.5–167.5°C) and refractive index against USP standards . Cross-check with Karl Fischer titration for water content if hygroscopicity is a concern .
Q. How should researchers prepare N,N-Diethylacetamide for use as a solvent in sensitive reactions?
- Methodological Answer : Pre-dry the compound over molecular sieves (3Å) for 24 hours. Degas via freeze-pump-thaw cycles under inert atmosphere (argon/nitrogen) to eliminate dissolved oxygen, which may interfere with radical-based reactions .
Advanced Research Questions
Q. What experimental strategies minimize by-product formation during N,N-Diethylacetamide-mediated syntheses?
- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equivalents of substrate to limit excess). Monitor reaction progress via in-situ techniques like FTIR or Raman spectroscopy to detect intermediate species. Use scavengers (e.g., silica-bound quench agents) to trap reactive by-products . Temperature control (±2°C) is critical to prevent thermal degradation .
Q. How can conflicting spectroscopic data for N,N-Diethylacetamide derivatives be resolved?
- Methodological Answer : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural assignments. For ambiguous signals (e.g., overlapping peaks in NMR), employ 2D techniques (COSY, HSQC) or computational modeling (DFT) to resolve stereoelectronic effects . Replicate experiments under controlled humidity/temperature to assess environmental impacts on spectral reproducibility .
Q. What frameworks support robust data management in studies involving N,N-Diethylacetamide?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use repositories like Chemotion or RADAR4Chem to archive raw chromatograms, spectral data, and synthetic protocols. Document metadata comprehensively (e.g., GC conditions, solvent batches) to enable cross-study comparisons .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility profiles of N,N-Diethylacetamide?
- Methodological Answer : Re-evaluate solubility measurements using standardized methods (e.g., shake-flask technique at 25°C). Compare results with computational predictions (e.g., COSMO-RS) to identify outliers. Publish full experimental details (e.g., solvent grade, equilibration time) to contextualize variations .
Q. What validation steps ensure reproducibility in catalytic applications of N,N-Diethylacetamide?
- Methodological Answer : Include internal standards (e.g., deuterated analogs) in kinetic studies to calibrate instrument drift. Use control reactions (e.g., catalyst-free conditions) to isolate solvent effects. Share datasets with error margins and statistical analyses (e.g., %RSD for triplicate runs) .
Safety and Compliance Tables
| Parameter | Specification | Reference |
|---|---|---|
| Purity (GC) | ≥99.0% | |
| Flash Point | 72°C (closed cup) | |
| Storage Conditions | 2–8°C, under nitrogen, away from light | |
| Disposal Protocol | Hazardous waste code: D001 (ignitability) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
